Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, and neuroprotective properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form ethyl hydrazinoacetate. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base to yield the desired triazolo-pyrimidine derivative . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolo-pyrimidine derivatives.
Scientific Research Applications
Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate involves its interaction with various molecular targets and pathways:
Neuroprotection: Inhibition of endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway.
Antiviral Activity: Inhibition of viral replication by interfering with viral enzymes and proteins.
Anticancer Activity: Induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation.
Comparison with Similar Compounds
Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:
3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-carbonitrile: Similar structure but different substituents, leading to variations in biological activity.
N-(7-oxo-6,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)nitramide: Higher thermal stability and different applications in materials science.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H11N5O2 |
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Molecular Weight |
221.22 g/mol |
IUPAC Name |
ethyl 3-ethyltriazolo[4,5-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C9H11N5O2/c1-3-14-8-6(12-13-14)7(10-5-11-8)9(15)16-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
NNWHQBHGSTVIJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)C(=O)OCC |
Origin of Product |
United States |
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